molecular formula C24H22O6S3 B11052789 Dimethyl 5,5'-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11052789
M. Wt: 502.6 g/mol
InChI Key: STNBFYSVWRGFJO-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound featuring a benzothiophene core linked to two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5’-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 5,5’-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5,5’-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and various functional groups.

Uniqueness

Dimethyl 5,5’-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to its specific combination of benzothiophene and thiophene rings, along with the presence of dimethyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22O6S3

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(2-methyl-1-benzothiophen-3-yl)methyl]-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22O6S3/c1-10-15(13-8-6-7-9-14(13)31-10)18(21-19(25)16(11(2)32-21)23(27)29-4)22-20(26)17(12(3)33-22)24(28)30-5/h6-9,18,25-26H,1-5H3

InChI Key

STNBFYSVWRGFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C(C3=C(C(=C(S3)C)C(=O)OC)O)C4=C(C(=C(S4)C)C(=O)OC)O

Origin of Product

United States

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